N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-fluorobenzamide
Vue d'ensemble
Description
N-{4-[(sec-butylamino)sulfonyl]phenyl}-2-fluorobenzamide, commonly known as Sunitinib, is a small molecule inhibitor that has been extensively studied in the field of oncology. It was first synthesized in 1998 and was approved by the FDA for the treatment of renal cell carcinoma and gastrointestinal stromal tumors in 2006. Sunitinib has also shown promising results in the treatment of other types of cancer, including breast, lung, and pancreatic cancer.
Mécanisme D'action
Sunitinib inhibits multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit. By inhibiting these receptors, Sunitinib disrupts tumor growth and angiogenesis, leading to tumor regression.
Biochemical and Physiological Effects
Sunitinib has been shown to have several biochemical and physiological effects, including the inhibition of tumor growth and angiogenesis, the induction of apoptosis in tumor cells, and the modulation of immune response.
Avantages Et Limitations Des Expériences En Laboratoire
Sunitinib has several advantages for lab experiments, including its ability to inhibit multiple receptor tyrosine kinases and its effectiveness in the treatment of various types of cancer. However, Sunitinib also has limitations, including its potential toxicity and the development of resistance in some patients.
Orientations Futures
For the study of Sunitinib include investigating its effectiveness in combination with other therapies, identifying biomarkers for patient selection, and developing new formulations to reduce toxicity and improve efficacy.
Applications De Recherche Scientifique
Sunitinib has been extensively studied in the field of oncology, particularly in the treatment of renal cell carcinoma and gastrointestinal stromal tumors. It has been shown to inhibit multiple receptor tyrosine kinases, including VEGFR, PDGFR, and c-Kit, which are involved in tumor growth and angiogenesis.
Propriétés
IUPAC Name |
N-[4-(butan-2-ylsulfamoyl)phenyl]-2-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3S/c1-3-12(2)20-24(22,23)14-10-8-13(9-11-14)19-17(21)15-6-4-5-7-16(15)18/h4-12,20H,3H2,1-2H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULZFWDFLFJXXTA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.